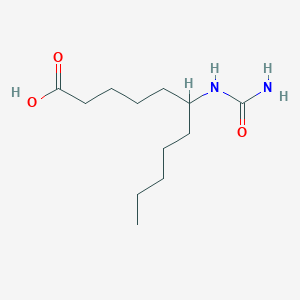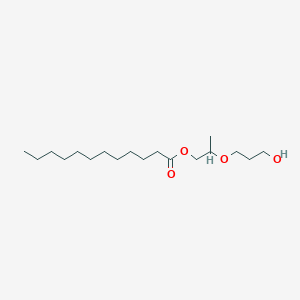![molecular formula C30H59N3O B14289391 N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide CAS No. 126115-49-9](/img/structure/B14289391.png)
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide typically involves the reaction of 2-heptadecyl-4,5-dihydro-1H-imidazole with an appropriate octanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or column chromatography to remove impurities and obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as a surfactant and corrosion inhibitor in various industrial applications.
Wirkmechanismus
The mechanism of action of N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide involves its interaction with biological membranes. The long hydrophobic alkyl chains allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Heptadecyl-4,5-dihydro-1H-imidazole
- 2-(Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol
- N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide
Uniqueness
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide is unique due to its specific combination of long alkyl chains and imidazole ring, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and in disrupting biological membranes, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
126115-49-9 |
|---|---|
Molekularformel |
C30H59N3O |
Molekulargewicht |
477.8 g/mol |
IUPAC-Name |
N-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]octanamide |
InChI |
InChI=1S/C30H59N3O/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-21-23-29-31-25-27-33(29)28-26-32-30(34)24-22-19-8-6-4-2/h3-28H2,1-2H3,(H,32,34) |
InChI-Schlüssel |
JNRCVPPSKWWTAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


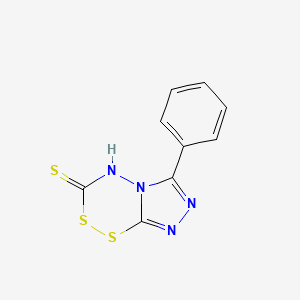

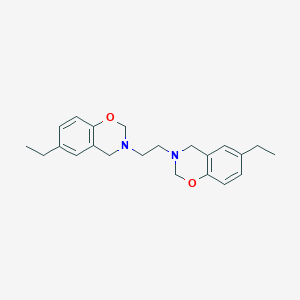
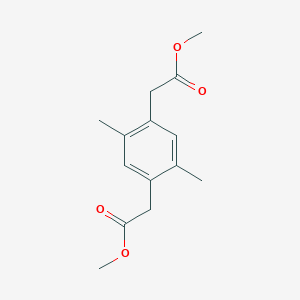
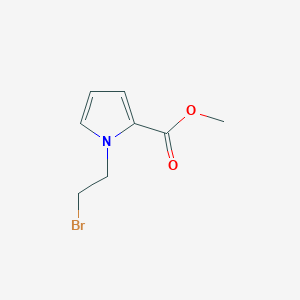
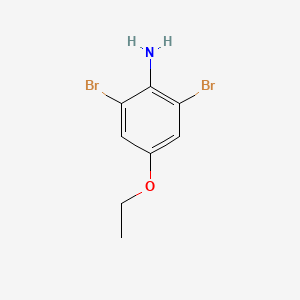
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
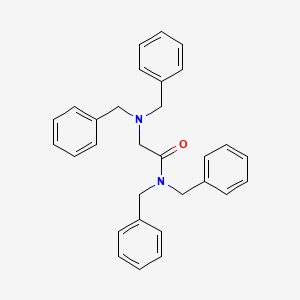
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)

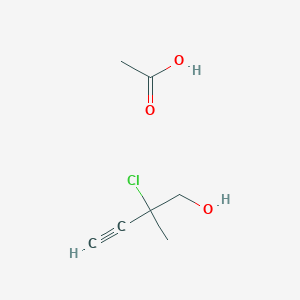
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
